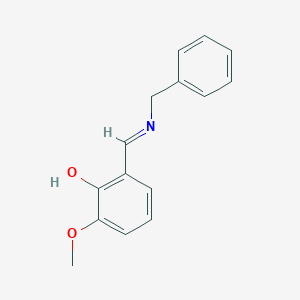

alpha-Benzylimino-6-methoxy-O-cresol

Description

Significance of Imines in Organic Chemistry and Coordination Science

Imines, or Schiff bases, are compounds containing a carbon-nitrogen double bond. nih.gov This functional group is integral to numerous synthetic transformations and is a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net In coordination chemistry, the nitrogen atom of the imine group possesses a lone pair of electrons, which can be readily donated to a metal center, forming a coordinate bond. ijoer.com This ability to act as a ligand is fundamental to the construction of a vast array of metal complexes with diverse applications in catalysis, materials science, and biological systems. rsc.orgresearchgate.net The electronic and steric properties of the substituents on the imine carbon and nitrogen atoms can be systematically varied, allowing for fine-tuning of the resulting metal complexes' properties. nih.gov

Contextual Overview of Salicylaldimine Derivatives in Research

Salicylaldimine derivatives, which are a subset of phenolic Schiff bases derived from salicylaldehyde (B1680747) and its substituted forms, have been extensively investigated. ajchem-a.com Their ability to form stable complexes with a wide range of transition metals has led to their use in various catalytic processes, including polymerization and oxidation reactions. ajchem-a.com Furthermore, many salicylaldimine derivatives exhibit interesting photophysical properties, such as fluorescence, which can be modulated by the introduction of different functional groups or by coordination to metal ions. researchgate.net These properties have spurred research into their potential applications in sensors, imaging agents, and light-emitting materials. Recent studies have also explored the biological activities of salicylaldimine derivatives, including their potential as anticancer and antimicrobial agents. researchgate.netajchem-a.com

Structural Specificity of alpha-Benzylimino-6-methoxy-O-cresol within the Schiff Base Class

This compound is structurally characterized by the condensation of o-vanillin and benzylamine (B48309). The presence of the methoxy (B1213986) group on the phenolic ring and the benzyl (B1604629) group on the imine nitrogen distinguishes it from simpler salicylaldimine compounds. The methoxy group can influence the electronic properties of the phenolic ring and may participate in metal coordination, potentially altering the geometry and reactivity of its metal complexes. rsc.org The benzyl group, being a bulky and non-coordinating substituent, can exert a significant steric influence on the coordination sphere around a metal center.

Due to the limited availability of direct research on this compound, its specific properties are often inferred from closely related analogs. The synthesis of such Schiff bases is typically a straightforward condensation reaction performed in a suitable solvent like ethanol (B145695). The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) | Benzylamine | This compound | Condensation |

While specific, experimentally determined data for this compound is not widely published, the spectroscopic characteristics can be predicted based on analogous structures. For example, the infrared (IR) spectrum would be expected to show a characteristic C=N stretching vibration. The nuclear magnetic resonance (NMR) spectra would provide detailed information about the hydrogen and carbon environments within the molecule.

For illustrative purposes, the following table presents typical spectroscopic data for a closely related Schiff base, 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol, which has been characterized in the literature. nih.govnih.gov

| Spectroscopic Data for a Related Schiff Base | |

| Technique | Characteristic Peaks/Shifts |

| ¹H NMR | Signals corresponding to aromatic, methoxy, methyl, and imine protons. |

| ¹³C NMR | Resonances for aromatic, methoxy, methyl, and imine carbons. |

| IR | C=N stretching vibration, O-H stretching, and aromatic C-H stretching. |

| UV-Vis | Absorption bands related to π-π* and n-π* electronic transitions. |

The study of this compound and its derivatives contributes to the fundamental understanding of Schiff base chemistry. The structural and electronic variations offered by this class of compounds continue to provide a rich platform for the development of new catalysts, functional materials, and biologically active molecules. Further dedicated research into this specific compound would be beneficial to fully elucidate its unique properties and potential applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65514-21-8 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

2-(benzyliminomethyl)-6-methoxyphenol |

InChI |

InChI=1S/C15H15NO2/c1-18-14-9-5-8-13(15(14)17)11-16-10-12-6-3-2-4-7-12/h2-9,11,17H,10H2,1H3 |

InChI Key |

OWAZZBRLYUMMMU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Alpha Benzylimino 6 Methoxy O Cresol

Condensation Reactions for Schiff Base Formation

The principal route to α-Benzylimino-6-methoxy-O-cresol is the condensation reaction between o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and benzylamine (B48309). This reaction exemplifies the formation of an imine, or Schiff base, through the nucleophilic addition of the primary amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule. iosrjournals.orgscispace.com

Optimization of Reaction Parameters in Imine Synthesis

The efficiency of Schiff base formation is highly dependent on the reaction conditions. Key parameters that are typically optimized to maximize the yield and purity of the product include temperature, the presence of a catalyst, and reaction time.

Generally, the condensation is facilitated by heating the reactants, often under reflux conditions, to provide the necessary activation energy for the dehydration step. The choice of catalyst is also crucial. While the reaction can proceed without a catalyst, acidic or basic conditions can significantly accelerate the process. iosrjournals.org For the synthesis of Schiff bases from hydroxyaryl aldehydes, weak acids like acetic acid are commonly employed as catalysts. They function by protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the amine.

The reaction time is another critical variable. The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and to avoid the formation of by-products from prolonged reaction times.

Table 1: Illustrative Optimization of Reaction Parameters for Schiff Base Synthesis

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | 25 | 24 | Low |

| 2 | Acetic Acid (5) | 80 | 2 | High |

| 3 | Sulfuric Acid (1) | 80 | 1 | High |

| 4 | None | 80 | 8 | Moderate |

Note: This table is illustrative and based on general principles of Schiff base synthesis. The data does not represent experimentally verified values for α-Benzylimino-6-methoxy-O-cresol but demonstrates the expected trends in optimization.

Solvent Effects on Reaction Yields and Selectivity

The polarity of the solvent can affect the stability of the intermediates and transition states. nih.gov In the formation of α-Benzylimino-6-methoxy-O-cresol, a protic solvent like ethanol (B145695) can participate in hydrogen bonding, which can influence the reaction pathway. Some syntheses employ methods to remove the water formed during the reaction, such as azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves, to shift the equilibrium towards the product side and improve the yield. mdpi.com

Table 2: Illustrative Solvent Effects on Schiff Base Yield

| Entry | Solvent | Dielectric Constant | Yield (%) |

| 1 | Ethanol | 24.5 | High |

| 2 | Methanol | 32.7 | High |

| 3 | Dichloromethane | 9.1 | Moderate |

| 4 | Toluene | 2.4 | Moderate |

| 5 | Water | 80.1 | Low (potential for hydrolysis) |

Note: This table is illustrative and based on general principles. The yields are qualitative and demonstrate the general suitability of different solvents for Schiff base formation.

Novel Synthetic Routes and Derivatization Strategies

While the direct condensation of o-vanillin and benzylamine is the most straightforward method, research into novel synthetic routes and derivatization strategies for Schiff bases is an active area. These efforts are often aimed at creating analogues with tailored properties or improving the efficiency and environmental friendliness of the synthesis.

Exploration of Functional Group Transformations

The functional groups present in α-Benzylimino-6-methoxy-O-cresol, namely the phenolic hydroxyl, the methoxy (B1213986) group, and the imine bond, offer opportunities for various transformations to create a library of derivatives. The imine bond can be reduced to a secondary amine, yielding a more flexible and stable backbone. The phenolic hydroxyl group can be alkylated or acylated to modify the electronic and steric properties of the molecule. The aromatic rings themselves can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be carefully considered.

Regioselective Synthesis of Analogues and Precursors

The synthesis of analogues of α-Benzylimino-6-methoxy-O-cresol with different substitution patterns on the aromatic rings requires the use of appropriately substituted precursors. For instance, to introduce substituents on the benzylamine-derived ring, a substituted benzylamine would be used in the initial condensation. Similarly, modifications to the salicylaldehyde-derived ring would involve starting with a different substituted 2-hydroxy-3-methoxybenzaldehyde (B140153) derivative. The principles of regioselective synthesis are crucial in preparing these precursors to ensure the desired substitution pattern in the final Schiff base product.

Investigation of Reaction Mechanisms

The formation of α-Benzylimino-6-methoxy-O-cresol follows the general mechanism for Schiff base formation. iosrjournals.org The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of o-vanillin. iosrjournals.org This leads to the formation of a tetrahedral intermediate known as a carbinolamine. iosrjournals.org

The carbinolamine is generally an unstable species. iosrjournals.org The subsequent step involves the elimination of a water molecule. This dehydration step can be catalyzed by either acid or base. iosrjournals.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the nitrogen then forms a double bond with the carbon, and after deprotonation, the final imine product is formed. youtube.com The presence of the ortho-hydroxyl group in the starting aldehyde can influence the reaction through intramolecular hydrogen bonding, which can affect the reactivity of the carbonyl group and the stability of the intermediates. mjcce.org.mk

Electrophilic Aromatic Substitution Pathways

The synthesis of the key intermediate, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), from its precursor guaiacol (B22219) (2-methoxyphenol) is typically achieved via electrophilic aromatic substitution. In this process, an electrophile attacks the electron-rich benzene (B151609) ring of guaiacol. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing. Since the para position to the hydroxyl group is occupied by the methoxy group, electrophilic attack is directed to the ortho positions. Several classical formylation reactions are employed for this purpose.

Reimer-Tiemann Reaction: This reaction introduces a formyl group (-CHO) onto a phenol (B47542), preferentially at the ortho position. wikipedia.org It involves the reaction of a phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). nrochemistry.com The base deprotonates both the phenol to form the more nucleophilic phenoxide and the chloroform to generate the highly reactive dichlorocarbene (B158193) (:CCl₂) electrophile. wikipedia.org The electron-rich phenoxide ring attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. wikipedia.org While effective, the Reimer-Tiemann reaction can suffer from moderate yields and the formation of byproducts. google.com

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glyceroboric acid or acetic acid. synarchive.comwikipedia.org The reaction requires strongly electron-donating groups on the aromatic ring, making phenols ideal substrates. wikipedia.org The mechanism involves the generation of an iminium ion electrophile from protonated HMTA, which then attacks the phenol ring. wikipedia.org A subsequent intramolecular redox reaction and hydrolysis produce the final aldehyde. wikipedia.org This method is noted for its simplicity and the ability to produce nearly pure o-hydroxyaldehydes. uni.edu However, yields can be low. ecu.edu

Other Formylation Methods: The Vilsmeier-Haack reaction offers an alternative using a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile. Titanium-mediated formylation using dichloromethyl methyl ether and TiCl₄ has also been explored for electron-rich aromatic rings, showing high regioselectivity. researchgate.net

| Reaction | Formylating Agent | Catalyst/Medium | Key Features & Findings | Reference |

|---|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃) | Strong Base (e.g., KOH, NaOH) | Ortho-selective formylation via dichlorocarbene electrophile. Can have moderate yields and byproduct formation. | wikipedia.orgnrochemistry.comresearchgate.net |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Glyceroboric acid / Acetic acid | Ortho-selective for phenols. Mechanism involves an iminium ion. Yields can be variable but often produces a purer product. | synarchive.comwikipedia.orguni.edu |

| Titanium-Mediated | Dichloromethyl methyl ether | Titanium Tetrachloride (TiCl₄) | Provides an excellent method to produce aromatic aldehydes with high regioselectivity promoted by temperature. | researchgate.net |

Dehydrogenative Coupling Processes and Imine Formation

Dehydrogenative coupling represents a more atom-economical and direct route to imines, potentially bypassing the need to pre-form and isolate the aldehyde intermediate. This approach involves the coupling of an alcohol and an amine with the concurrent removal of hydrogen. In the context of alpha-Benzylimino-6-methoxy-O-cresol, this could theoretically involve the direct reaction of 2-methoxy-6-(hydroxymethyl)phenol with benzylamine.

These reactions typically require a catalyst and often an oxidant (oxidative dehydrogenative coupling) or proceed with the liberation of hydrogen gas (acceptorless dehydrogenative coupling, ADC).

Acceptorless Dehydrogenative Coupling (ADC): ADC strategies are environmentally benign as they produce only hydrogen and water as byproducts. google.com Research has shown that various transition metal catalysts are effective for this transformation. For instance, an in-situ-formed cobalt catalyst can mediate the ADC of various alcohols and amines to produce imines. researchgate.net Similarly, a sustainable heterogeneous iron catalyst has been reported for direct imine formation under oxidant-free conditions. google.com Molybdenum-based catalysts have also been developed for the acceptorless dehydrogenative synthesis of imines from alcohols and amines, though often requiring high temperatures. researchgate.net

Oxidative Dehydrogenative Coupling: This pathway uses an external oxidant to facilitate the reaction, often under milder conditions. A notable example is the use of a copper-based metal-organic framework (Cu-MOF) as a heterogeneous catalyst. This system effectively catalyzes the cross-coupling of amines with alcohols to form imines at room temperature using tert-butyl hydroperoxide (TBHP) as the oxidant. patsnap.comgoogle.com

| Catalyst System | Coupling Type | Reactants | Key Findings | Reference |

|---|---|---|---|---|

| Fe–Phen@C (heterogeneous) | Acceptorless | Alcohols & Amines | Operates under mild, oxidant-free conditions; catalyst is magnetically separable and reusable. | google.com |

| Molybdenum N-heterocyclic carbene | Acceptorless | Alcohols & Amines | First homogeneous molybdenum-catalyzed ADC for imines; requires high temperature (164°C). | researchgate.net |

| Cu-MOF (heterogeneous) | Oxidative | Alcohols & Amines | Efficient at room temperature with TBHP as oxidant; catalyst is recyclable. | patsnap.comgoogle.com |

| In situ Cobalt complex | Acceptorless | Alcohols & Amines | Applicable to a variety of alcohols and amines, including anilines. | researchgate.net |

Catalytic Approaches to Imine Synthesis

The most common and straightforward synthesis of this compound involves the direct condensation of the pre-formed o-vanillin (from methods in 2.3.1) with benzylamine. This reaction, forming a C=N double bond, is a dehydration process and is often catalyzed to improve reaction rates and yields. wikipedia.org

The reaction is typically reversible and driven to completion by removing the water formed, for instance, by azeotropic distillation. While the reaction can sometimes proceed without a catalyst, particularly with reactive aldehydes and amines, various catalysts can significantly enhance its efficiency.

Acid Catalysis: The condensation is frequently catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

Other Catalytic Systems: A range of catalysts have been explored for Schiff base synthesis.

Arylboronic Acids: 3,5-difluoroarylboronic acid has been reported as an efficient catalyst for the synthesis of Schiff bases from aromatic aldehydes and amines at room temperature. nih.gov

Microwave Irradiation: This non-conventional energy source has been used to synthesize Schiff bases containing phenol rings, often leading to shorter reaction times and high yields.

Metal Complexes: While more commonly associated with the biological applications of Schiff bases, metal ions can also play a role in their synthesis, acting as Lewis acids to activate the carbonyl group. nrochemistry.com

| Catalyst/Method | Example Substrates | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Acid Catalysis (General) | Aldehydes & Amines | Varies (e.g., reflux) | Classic method; enhances carbonyl electrophilicity. | researchgate.net |

| 3,5-Difluoroarylboronic Acid | Aromatic Aldehydes & Amines | Room Temperature | Simple, efficient method for good yields under mild conditions. | nih.gov |

| Microwave Irradiation | Isovanillin & Various Amines | 900 W | Rapid synthesis with high yields; environmentally friendly. |

Coordination Chemistry and Metal Complexation Studies of Alpha Benzylimino 6 Methoxy O Cresol

Ligand Design Principles and Chelation Properties

The design of a Schiff base ligand like alpha-benzylimino-6-methoxy-o-cresol is predicated on creating a molecule with specific donor atoms arranged in a manner conducive to chelation with a metal ion. The stability and structure of the resulting metal complexes are heavily influenced by the ligand's intrinsic properties.

Denticity and Donor Atom Characteristics

This compound is typically a bidentate ligand. It possesses two primary donor sites that can coordinate with a metal center:

Phenolic Oxygen: The oxygen atom of the hydroxyl group on the o-vanillin moiety is one coordination site. Upon deprotonation, this phenolic oxygen forms a strong bond with the metal ion.

Azomethine Nitrogen: The nitrogen atom of the imine (-C=N-) group, also known as the azomethine group, is the second coordination site. The lone pair of electrons on this nitrogen is readily donated to a metal ion.

This O, N donor set allows the ligand to form stable five- or six-membered chelate rings with a metal ion, a key principle in coordination chemistry that enhances complex stability through the chelate effect. In some instances, depending on the reaction conditions and the metal ion, the methoxy (B1213986) group's oxygen atom could also participate in coordination, potentially increasing the ligand's denticity.

Steric and Electronic Influences on Metal Binding

The steric and electronic properties of the Schiff base play a crucial role in its complexation behavior:

Electronic Effects: The presence of the electron-donating methoxy group (-OCH₃) on the salicylaldehyde (B1680747) ring increases the electron density on the phenolic oxygen, potentially enhancing its donor capability. The benzyl (B1604629) group attached to the imine nitrogen can also influence the electronic environment of the azomethine nitrogen.

Steric Hindrance: The bulky benzyl group attached to the azomethine nitrogen can exert significant steric influence. This can affect the number of ligands that can coordinate to a metal center and can influence the final geometry of the complex. For instance, it might favor the formation of tetrahedral or distorted square planar complexes over octahedral ones, depending on the size of the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Schiff bases derived from o-vanillin is generally straightforward, often involving the reaction of the ligand with a metal salt in a suitable solvent. allsubjectjournal.com

Complexation with Transition Metal Ions (e.g., Ni(II), Cu(II), Zn(II), Fe(III), Pd(II))

Complexes of Schiff bases derived from o-vanillin have been successfully synthesized with a variety of transition metal ions. A general method involves mixing a hot ethanolic solution of the ligand with an ethanolic solution of the desired metal salt (e.g., acetates or chlorides) in an appropriate molar ratio, typically 1:2 (metal:ligand). allsubjectjournal.comrdd.edu.iq The reaction mixture is often refluxed for a few hours, during which the colored complex precipitates. rdd.edu.iqresearchgate.net The resulting solid complexes can then be filtered, washed, and dried. ijfans.org These complexes are often colored, air-stable, and soluble in organic solvents like DMF and DMSO. rdd.edu.iqrdd.edu.iq

| Metal Ion | Typical Reactant | Resulting Complex Stoichiometry (M:L) |

| Ni(II) | Ni(OAc)₂·4H₂O | 1:2 |

| Cu(II) | Cu(OAc)₂·H₂O | 1:2 |

| Zn(II) | Zn(OAc)₂·2H₂O | 1:2 |

| Fe(III) | FeCl₃ | 1:2 or 1:3 |

| Pd(II) | PdCl₂ | 1:2 |

| This table presents typical reactants and resulting stoichiometries for the complexation of transition metal ions with Schiff bases derived from o-vanillin. |

Elucidation of Coordination Modes and Geometries

The coordination of the Schiff base to the metal ion is typically confirmed through spectroscopic methods, primarily infrared (IR) and UV-Visible spectroscopy.

Infrared Spectroscopy: A key piece of evidence for coordination is the shift in the vibrational frequency of the azomethine group (ν(C=N)). In the free ligand, this band appears at a characteristic frequency. Upon coordination to a metal ion, this band shifts, indicating the involvement of the azomethine nitrogen in bonding. allsubjectjournal.comresearchgate.net The disappearance of the broad band corresponding to the phenolic -OH group in the free ligand's spectrum is indicative of its deprotonation and coordination to the metal ion. ijfans.org The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. allsubjectjournal.com

Coordination Geometries: The geometry of the resulting metal complexes is influenced by the metal ion's coordination preferences and the steric constraints of the ligand. Based on electronic spectra and magnetic susceptibility measurements, various geometries are proposed for complexes with analogous Schiff bases:

Octahedral: This geometry is common for Fe(III) and can also be observed for Ni(II) and Co(II) complexes, often with additional coordinated solvent molecules. rdd.edu.iqresearchgate.net

Tetrahedral: Zn(II) complexes, being d¹⁰, often exhibit tetrahedral geometry. rdd.edu.iq

Square Planar: This geometry is frequently observed for Cu(II) and Ni(II) complexes. rdd.edu.iqorientjchem.org

Square Pyramidal: This geometry has been suggested for some vanadyl(IV) complexes with related ligands. rdd.edu.iq

Electronic and Magnetic Properties of Metal-Schiff Base Complexes

The electronic and magnetic properties of these complexes provide insight into their structure and bonding.

Electronic Spectra: The electronic spectra of the complexes, typically recorded in the UV-Visible range, show bands that are characteristic of the ligand itself (intraligand transitions) and d-d transitions of the metal ion. The ligand's π → π* and n → π* transitions are usually observed in the UV region. ijfans.org In the visible region, the d-d transitions provide information about the geometry of the complex. The position and number of these bands can be interpreted using ligand field theory and diagrams like Orgel or Tanabe-Sugano diagrams to determine parameters such as the crystal field splitting energy (Dq). hhrc.ac.in Charge transfer transitions, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), can also be observed and are often more intense than d-d transitions. ijfans.orghhrc.ac.in

| Metal Complex | Possible Geometry | Typical d-d Transitions |

| Ni(II) | Octahedral | Three spin-allowed transitions |

| Cu(II) | Square Planar/Distorted Octahedral | Broad band in the visible region |

| Fe(III) | Octahedral (high spin) | Spin-forbidden, weak transitions |

| This table summarizes the expected electronic spectral features for some transition metal complexes with Schiff base ligands. |

Magnetic Properties: Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which in turn reveals the number of unpaired electrons.

Diamagnetic: Zn(II) complexes are expected to be diamagnetic as the d¹⁰ configuration has no unpaired electrons. rdd.edu.iqresearchgate.net

Paramagnetic: Complexes of Ni(II), Cu(II), and Fe(III) are typically paramagnetic. The measured magnetic moment helps to distinguish between different possible geometries. For instance, an octahedral Ni(II) complex would have a magnetic moment corresponding to two unpaired electrons, while a square planar Ni(II) complex would be diamagnetic. The magnetic moments for high-spin octahedral Fe(III) complexes are close to the spin-only value for five unpaired electrons. researchgate.netidosi.org

Ligand Field Effects and Electronic Transitions

The electronic spectra of Schiff base complexes provide valuable insights into the ligand field effects and the geometry of the metal center. The electronic transitions in these complexes are typically categorized as intra-ligand transitions, ligand-to-metal charge transfer (LMCT) bands, and d-d transitions.

The electronic spectra of organotin(IV) complexes with related Schiff bases show absorption bands corresponding to intra-ligand transitions and LMCT transitions. nih.gov For instance, the electronic spectra of Co(II) and Cu(II) complexes with a vanillin-aniline Schiff base exhibit bands that suggest an octahedral geometry. iiste.org The Co(II) complex shows a d-d transition at 438 nm, indicative of a high-spin octahedral configuration, while the Cu(II) complex has bands at 404 nm (LMCT) and 533 nm (d-d transition), suggesting a distorted octahedral geometry. iiste.org

Table 1: Representative Electronic Spectral Data for Related Schiff Base Metal Complexes

| Complex | Wavelength (nm) | Assignment | Proposed Geometry |

| Co(II)-vanillin-aniline | 438 | ⁴T₁g → ⁴T₁g (P) | High-spin Octahedral |

| Cu(II)-vanillin-aniline | 404 | LMCT | Distorted Octahedral |

| 533 | ²E_g → ²T₂g | ||

| Mn(II)-o-vanillin/anthranilic acid | ~500, ~416, ~332 | ⁶A₁g → ⁴T₁g(G), ⁶A₁g → ⁴T₂g(G), ⁶A₁g → ⁴E_g, ⁴A₁g(G) | Tetragonally Distorted Octahedral |

| Fe(II)-o-vanillin/anthranilic acid | ~952 | ⁵T₂g → ⁵E_g | Tetragonally Distorted Octahedral |

| Co(II)-o-vanillin/anthranilic acid | ~555, ~476 | ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) | Tetragonally Distorted Octahedral |

Source: Compiled from data in iiste.orgresearchgate.net. Note: The assignments for Mn(II), Fe(II) and Co(II) complexes with o-vanillin/anthranilic acid Schiff base are given in cm⁻¹ in the source and have been converted to an approximate nm wavelength for consistency.

Spin State and Magnetic Exchange Interactions

The magnetic properties of metal complexes with Schiff base ligands are of significant interest, particularly for understanding spin state and magnetic exchange interactions between metal centers. The magnetic moments of these complexes can indicate the number of unpaired electrons and provide clues about the geometry of the complex.

For example, Mn(II) complexes with a Schiff base derived from o-vanillin and anthranilic acid have magnetic moments in the range of 5.82-5.86 B.M., which is consistent with five unpaired electrons in a high-spin octahedral environment. researchgate.net Similarly, Fe(II) complexes show magnetic moments around 5.10-5.12 B.M., and Co(II) complexes are in the range of 4.80-4.83 B.M., also suggesting high-spin octahedral geometries. researchgate.net The study of the magnetic susceptibility of various Cu(II) Schiff base complexes has been used to investigate spin-spin interactions and the exchange integral. unt.edu

Table 2: Magnetic Moment Data for Representative Schiff Base Metal Complexes

| Metal Ion | Ligand System | Magnetic Moment (B.M.) |

| Mn(II) | o-vanillin/anthranilic acid + pyridine | 5.86 |

| Mn(II) | o-vanillin/anthranilic acid + α-picoline | 5.82 |

| Fe(II) | o-vanillin/anthranilic acid + pyridine | 5.10 |

| Fe(II) | o-vanillin/anthranilic acid + α-picoline | 5.12 |

| Co(II) | o-vanillin/anthranilic acid + pyridine | 4.80 |

| Co(II) | o-vanillin/anthranilic acid + α-picoline | 4.83 |

Source: Data from researchgate.net

Redox Behavior of the Ligand and its Metal Complexes

The redox behavior of Schiff base ligands and their metal complexes is crucial for their application in various fields, including catalysis and materials science. rsc.orgresearchgate.net

Electrochemical Potentials and Oxidation Processes

Electrochemical studies, such as cyclic voltammetry, can reveal the oxidation and reduction potentials of these compounds. The electrochemical behavior of Schiff bases derived from vanillin (B372448) has been investigated, showing that the reduction of the imine group is pH-dependent. thepharmajournal.com For new Schiff's base derivatives of vanillin, the half-wave potential and limiting current were found to be dependent on pH. thepharmajournal.com

Generation and Characterization of Radical Species

Advanced Spectroscopic and Structural Elucidation Approaches for Alpha Benzylimino 6 Methoxy O Cresol and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis.nih.gov

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of bonding within a molecule. For α-benzylimino-6-methoxy-o-cresol, these methods provide critical insights into its molecular framework.

The FT-IR spectrum of a related compound, 5-amino-o-cresol, has been analyzed in detail, providing a basis for understanding the vibrational modes of similar structures. nih.gov Key vibrational frequencies observed in the spectra of cresol (B1669610) derivatives allow for the definitive identification of characteristic functional groups. For instance, the O-H stretching vibration of the phenolic group typically appears as a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methoxy (B1213986) group are expected in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.

A crucial vibration for α-benzylimino-6-methoxy-o-cresol is the C=N stretching of the imine group, which is anticipated to produce a sharp and relatively intense band in the 1690-1640 cm⁻¹ region. The C-O stretching of the phenolic hydroxyl and the methoxy ether linkage would also give rise to distinct bands, typically in the 1260-1000 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C=N bond are often strong Raman scatterers, offering a confirmatory method for functional group identification. Theoretical calculations, such as those performed using density functional theory (DFT) on 5-amino-o-cresol, can be employed to predict and assign vibrational frequencies with a high degree of accuracy, further substantiating the experimental findings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the precise determination of molecular structure by probing the chemical environment of atomic nuclei.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shifts.chemicalbook.comchemicalbook.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the number and types of hydrogen and carbon atoms in a molecule. For α-benzylimino-6-methoxy-o-cresol, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the methoxy group protons, the benzylic protons, and the phenolic hydroxyl proton.

The aromatic protons on the two phenyl rings would appear as multiplets in the downfield region, typically between δ 6.5 and 8.0 ppm. The chemical shifts of these protons are influenced by the electronic effects of the substituents on each ring. The protons of the methoxy group (–OCH₃) would give a sharp singlet at approximately δ 3.8-4.0 ppm. The benzylic protons (–CH₂–) adjacent to the imine nitrogen would likely appear as a singlet around δ 4.5-5.0 ppm. The phenolic hydroxyl proton (–OH) signal is often broad and its chemical shift can vary depending on concentration and solvent, but it is generally found in the δ 4.0-7.0 ppm range or even further downfield if involved in strong hydrogen bonding.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic rings would resonate in the δ 110-160 ppm region. The carbon of the imine group (C=N) is expected to have a chemical shift in the δ 160-170 ppm range. The methoxy carbon would appear around δ 55-60 ppm, and the benzylic carbon would be found in the δ 60-70 ppm region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Cresol Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |

| ¹H | Methoxy (-OCH₃) | 3.8 - 4.0 |

| ¹H | Benzylic (-CH₂-) | 4.5 - 5.0 |

| ¹H | Phenolic (-OH) | 4.0 - 7.0 (variable) |

| ¹³C | Aromatic (Ar-C) | 110 - 160 |

| ¹³C | Imine (C=N) | 160 - 170 |

| ¹³C | Methoxy (-OCH₃) | 55 - 60 |

| ¹³C | Benzylic (-CH₂-) | 60 - 70 |

Note: These are approximate ranges and can vary based on the specific derivative and solvent used.

Multidimensional NMR Techniques for Connectivity Mapping.nih.gov

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, multidimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the identification of protons that are on adjacent carbon atoms. For α-benzylimino-6-methoxy-o-cresol, COSY would be instrumental in assigning the protons within each aromatic ring by showing the correlations between neighboring aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This would allow for the direct assignment of the carbon signals for the methoxy group, the benzylic group, and the protonated aromatic carbons.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural assignment of α-benzylimino-6-methoxy-o-cresol can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism.sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides valuable information about its electronic structure and potential for tautomerism.

The UV-Vis spectrum of α-benzylimino-6-methoxy-o-cresol is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the imine group. The specific wavelengths and intensities of these absorptions are sensitive to the molecular structure and the solvent environment.

Tautomeric Forms and their Spectroscopic Signatures.sigmaaldrich.com

Schiff bases derived from salicylaldehydes, such as α-benzylimino-6-methoxy-o-cresol, are known to exist in tautomeric equilibrium between the phenol-imine (OH) form and the keto-amine (NH) form. This equilibrium is often influenced by factors such as solvent polarity and temperature.

Phenol-Imine (OH) Form: This tautomer is characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. Its UV-Vis spectrum typically shows absorption bands at shorter wavelengths, corresponding to the electronic transitions within the benzenoid aromatic system.

Keto-Amine (NH) Form: This tautomer results from an intramolecular proton transfer from the phenolic oxygen to the imine nitrogen, forming a quinonoid-like structure. This extended conjugation typically leads to a new, strong absorption band at a longer wavelength (a bathochromic or red shift) in the visible region of the spectrum.

The presence and relative intensity of these distinct absorption bands in the UV-Vis spectrum can be used to study the position of the tautomeric equilibrium. For example, in non-polar solvents, the phenol-imine form is often favored, while in polar solvents, the equilibrium may shift towards the more polar keto-amine form, resulting in a significant change in the UV-Vis spectrum. This phenomenon, known as solvatochromism, provides a spectroscopic handle to investigate the tautomeric behavior of α-benzylimino-6-methoxy-o-cresol.

X-ray Diffraction (XRD) for Solid-State Structure Determination

While spectroscopic techniques provide invaluable information about the molecular structure in solution and the gas phase, single-crystal X-ray diffraction (XRD) offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.

For a crystalline sample of α-benzylimino-6-methoxy-o-cresol, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. This would allow for the direct visualization of the molecule's conformation and configuration in the solid state.

Key structural features that could be elucidated by XRD include:

Confirmation of Tautomeric Form: The XRD data would unambiguously determine whether the molecule exists in the phenol-imine or the keto-amine tautomeric form in the crystal lattice by locating the position of the hydrogen atom between the oxygen and nitrogen atoms.

Intramolecular Hydrogen Bonding: The presence and geometry of the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen (in the phenol-imine form) or between the amine proton and the keto oxygen (in the keto-amine form) would be precisely determined.

Intermolecular Interactions: XRD analysis also reveals how molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces that govern the solid-state architecture.

Although a specific crystal structure for α-benzylimino-6-methoxy-o-cresol is not detailed in the provided search results, the methodology for such an analysis is well-established. For instance, the crystal structure of a related triazolo-pyridazino-indole derivative was successfully determined, showcasing the power of this technique in confirming structures proposed by spectroscopic methods. mdpi.com

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. It provides precise data on bond lengths, bond angles, and torsion angles, which together define the molecular geometry. For Schiff bases like alpha-Benzylimino-6-methoxy-O-cresol and its derivatives, SC-XRD also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing, which is governed by intermolecular interactions.

Research on analogous methoxy-substituted Schiff bases reveals they often crystallize in common crystal systems such as monoclinic, orthorhombic, or triclinic. mdpi.comresearchgate.netajol.info For instance, the Schiff base {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, a related compound, was found to crystallize in the monoclinic space group P21/c. researchgate.net Another example, a Schiff base with a C15H15NO2S formula, crystallized in the orthorhombic P212121 space group. ajol.info The specific crystal system and space group are fundamental properties dictated by the molecule's symmetry and the nature of its intermolecular interactions.

A common and structurally significant feature in this class of compounds is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the imine nitrogen atom (-N=CH-). researchgate.net This interaction creates a stable six-membered ring, which imparts significant planarity to that portion of the molecule.

Below is a table summarizing crystallographic data for representative methoxy-substituted Schiff base derivatives found in the literature.

| Compound/Derivative | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

| {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} | C17H19NO2 | Monoclinic | P21/c | a = 25.9845 Å, b = 7.3318 Å, c = 16.3543 Å, β = 100.713° | researchgate.net |

| Schiff Base from p-methoxysalicylaldehyde | C15H15NO2S | Orthorhombic | P212121 | a = 5.63650 Å, b = 12.2831 Å, c = 19.3196 Å, α=β=γ=90° | ajol.info |

| [Dy(HL1-o)(NO3)2(CH3OH)2]NO3·CH3OH | C24H28DyN5O14 | Triclinic | P-1 | - | mdpi.com |

Powder X-ray Diffraction for Crystallinity and Phase Purity

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD used to analyze the bulk properties of a solid sample. Its primary applications for compounds like this compound are to confirm the crystalline nature of the synthesized material and to assess its phase purity. A crystalline solid will produce a characteristic diffraction pattern of sharp, well-defined peaks at specific diffraction angles (2θ), whereas an amorphous material yields a broad, featureless halo. spuvvn.edu

The PXRD pattern serves as a fingerprint for a specific crystalline phase. Therefore, it is invaluable for verifying that the synthesized bulk material corresponds to the structure determined by single-crystal analysis and for checking for the presence of impurities or different crystalline forms (polymorphs). slideshare.netresearchgate.net Studies on various Schiff bases and their metal complexes demonstrate the utility of PXRD. spuvvn.eduresearchgate.net The patterns of the pure Schiff base ligands typically show sharp peaks, indicating their polycrystalline nature. researchgate.net Upon coordination to a metal ion, the PXRD pattern often changes, with shifts in existing peaks and the appearance of new ones, confirming the formation of a new crystalline complex. researchgate.net

In advanced applications, such as the synthesis of Covalent Organic Frameworks (COFs) from Schiff base condensation reactions, PXRD is used to confirm the formation of a highly crystalline, porous structure. The experimental PXRD patterns can be compared with patterns simulated from theoretical models, and techniques like Rietveld refinement are used to validate the structural accuracy. acs.org For example, an imine-linked COF (I-COF) showed a distinct diffraction peak at 2.8°, corresponding to its (100) facet, confirming its crystalline nature. acs.org

The table below illustrates typical changes observed in PXRD patterns upon metal complexation of a Schiff base ligand.

| Sample | Key Diffraction Peaks (2θ) | Interpretation | Reference |

| Schiff Base Ligand (L) | 10.3°, 12.4°, 21.6°, 29.2° | Polycrystalline structure of the pure ligand. | researchgate.net |

| [MnL2]Cl2 Complex | 21.7° (increased intensity), other new peaks | Formation of a new crystalline metal complex. | researchgate.net |

| [CuL2]Cl2 Complex | 21.6° (reduced intensity), 27.9° (new broad peak) | Formation of a complex with reduced crystalline size. | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For Schiff bases like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed to generate intact molecular ions.

The resulting mass spectrum typically shows a prominent peak corresponding to the protonated molecule, [M+H]⁺, or the molecular ion, M⁺•. The m/z value of this peak allows for the precise determination of the compound's molecular weight, which can be compared to the calculated theoretical value to confirm its identity. For example, a study on the Schiff base ligand 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol reported a molecular ion peak at m/z 273.1883, validating its successful synthesis. nih.gov Similarly, ESI-MS spectra of various methoxy-substituted Schiff base metal complexes have shown molecular ion peaks consistent with their calculated molecular weights. nih.gov

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragmentation pattern is highly characteristic of the molecule's structure. chemguide.co.uklibretexts.org The fragmentation of Schiff bases can proceed through several pathways, including retro-aldol degradation and cleavage of bonds adjacent to the imine group. nih.gov Analysis of these fragment ions provides valuable clues about the connectivity of the molecule. researchgate.netresearchgate.net For instance, under low collision energy, Schiff bases have been shown to undergo retro-aldol degradation, producing diagnostic ions that help in their structural characterization. nih.gov

The following table summarizes representative mass spectrometry data for methoxy-substituted Schiff bases and their derivatives.

| Compound/Derivative | Calculated MW | Ionization | Observed Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol | 273.07 | ESI | 273.1883 [M]⁺ | Not reported | nih.gov |

| Cr(III) complex of (E)-2-((2-(2-hydroxyethylamino)ethyl)imino)methyl)-4-methoxyphenol | 497.16 | ESI | 496.42 | Not reported | nih.gov |

| Fe(III) complex of (E)-2-((2-(2-hydroxyethylamino)ethyl)imino)methyl)-4-methoxyphenol | 482.08 | ESI | 482.21 | Not reported | nih.gov |

Computational and Theoretical Investigations of Alpha Benzylimino 6 Methoxy O Cresol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular properties of alpha-Benzylimino-6-methoxy-O-cresol. These methods provide a detailed understanding of the molecule's electronic and geometric structure.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and optimize the molecular geometry of Schiff bases. nih.govijeijournal.com For this compound, DFT calculations, often employing the B3LYP functional with a basis set like 6-311G(d,p), are utilized to determine key structural parameters. researchgate.net These calculations help in predicting bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from X-ray crystallography for similar compounds. nih.gov

The optimized geometry reveals a non-planar structure, with the benzene (B151609) rings being twisted with respect to each other. The presence of an intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen (O-H···N) is a characteristic feature of o-vanillin derived Schiff bases, and this is well-reproduced in DFT calculations. rsc.org This interaction plays a crucial role in the stabilization of the molecule.

Table 1: Selected Optimized Geometrical Parameters for a Similar o-Vanillin Schiff Base Derivative Based on findings for structurally related compounds.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C=N (imine) | ~1.29 |

| C-O (phenolic) | ~1.35 |

| N-C (benzyl) | ~1.47 |

| O-H (hydroxyl) | ~0.98 |

| C=N-C (angle) | ~122° |

| C-O-H (angle) | ~105° |

Note: The data presented is representative of o-vanillin Schiff bases and is intended to illustrate the typical values obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich phenolic ring and the imine group, while the LUMO is distributed over the benzyl (B1604629) ring. nih.gov A smaller HOMO-LUMO gap suggests a higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 2: FMO Analysis Data for a Representative Vanillin (B372448) Schiff Base Based on computational studies of analogous compounds.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.2 |

| LUMO Energy | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 |

Note: These values are illustrative and based on theoretical studies of similar Schiff bases.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density and the stabilizing interactions within the molecule. researchgate.net This method investigates the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). researchgate.net

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of this compound, such as its crystal packing and stability.

Hirshfeld Surface Analysis for Crystal Packing and Hydrogen Bonding

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

For crystals of similar Schiff bases, Hirshfeld analysis reveals that H···H, C···H, and O···H interactions are the most significant contributors to the crystal packing. The red spots on the dnorm surface indicate strong hydrogen bonding interactions, particularly the O-H···N intramolecular bond and any intermolecular hydrogen bonds that may form. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Similar Schiff Base Data is representative of findings for related crystalline compounds.

| Interaction Type | Percentage Contribution (%) |

| H···H | ~ 45-55 |

| C···H/H···C | ~ 20-30 |

| O···H/H···O | ~ 10-20 |

| N···H/H···N | ~ 1-5 |

| C···C | ~ 1-5 |

Note: The percentages are approximate and based on published data for structurally similar Schiff bases.

Energy Frameworks and Quantitative Interaction Analysis

Energy framework analysis, another tool based on Hirshfeld surfaces, allows for the quantitative evaluation of the interaction energies between molecules in a crystal. This method calculates the electrostatic, polarization, dispersion, and repulsion components of the total interaction energy.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can then be compared with experimental findings to validate both the theoretical models and the experimental data. For Schiff bases like α-Benzylimino-6-methoxy-O-cresol, Density Functional Theory (DFT) is a commonly used method to calculate spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. nih.govacs.orgillinois.edu

The process typically involves optimizing the molecular geometry of the compound and then performing frequency calculations at a specific level of theory, such as B3LYP with a 6-311G+(d,p) basis set. nih.gov The calculated vibrational frequencies in the IR spectrum can be correlated with experimental data to assign specific vibrational modes to the functional groups within the molecule. For instance, the characteristic stretching frequency of the azomethine group (C=N) in Schiff bases is a key focus of such studies. internationaljournalcorner.com Similarly, theoretical calculations can predict the chemical shifts in ¹H and ¹³C NMR spectra, which are fundamental for structure elucidation. nih.govresearchgate.net

A comparison between theoretical and experimental data often reveals a good correlation, though the calculated values may be scaled to better match the experimental ones due to the theoretical model's approximations. scielo.brresearchgate.net These comparative studies are essential for confirming the molecular structure and understanding the electronic environment of the atoms within the molecule. researchgate.net

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Representative Schiff Base

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3435 |

| C-H (aromatic) stretch | 3100-3000 | 3080-3010 |

| C=N (imine) stretch | 1630 | 1625 |

| C=C (aromatic) stretch | 1600-1450 | 1590-1460 |

| C-O (phenol) stretch | 1250 | 1240 |

Molecular Dynamics Simulations (if applicable to relevant research)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For compounds like α-Benzylimino-6-methoxy-O-cresol, MD simulations can provide valuable insights into their dynamic behavior, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. nih.govacs.org

Structure–Property Relationship Elucidation through Computational Models

Computational models are instrumental in elucidating the relationship between the molecular structure of a compound and its chemical and physical properties. For α-Benzylimino-6-methoxy-O-cresol, these models can predict its reactivity, stability, and electronic characteristics based on its atomic composition and arrangement. royalsocietypublishing.orgresearchgate.net

A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.netyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. acs.org A smaller energy gap generally implies higher reactivity. acs.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution on the molecule's surface, indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Calculated Quantum Chemical Parameters for a Representative Schiff Base

| Parameter | Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

| Ionization Potential (eV) | 6.8 |

| Electron Affinity (eV) | 1.5 |

Catalytic Applications of Alpha Benzylimino 6 Methoxy O Cresol Derived Systems

Metal-Catalyzed Organic Transformations

The coordination of alpha-benzylimino-6-methoxy-o-cresol to metal centers can afford catalysts with unique electronic and steric properties, driving a variety of organic transformations.

C-C Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada-Corriu, Heck)

Metal complexes derived from Schiff bases of o-vanillin have shown considerable promise as catalysts in C-C cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Palladium(II) complexes of Schiff bases derived from o-vanillin and various phenylamines have been successfully employed as catalysts in the Suzuki-Miyaura coupling . For instance, Ni(II) complexes with tetradentate N2O2 Schiff base ligands derived from salicylaldehyde (B1680747) have been reported to act as hydrogenation catalysts. jocpr.com The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. jocpr.com The general mechanism for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination steps. jocpr.com

While specific studies on the Kumada-Corriu reaction using this compound complexes are not extensively documented, the general mechanism of this coupling involves the reaction of a Grignard reagent with an organic halide catalyzed by a transition metal, typically palladium or nickel. youtube.comyoutube.com

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, has also been explored using palladium catalysts. youtube.comyoutube.com Palladium(II) complexes with various ligands are often used, and the reaction conditions, such as temperature and the choice of base, can significantly influence the outcome. nih.gov The catalytic cycle of the Heck reaction typically involves oxidative addition of the halide to a Pd(0) species, migratory insertion of the olefin, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com

Table 1: Application of a Palladium(II)-SPO Complex in the Heck Reaction of Aryl Halides with Olefins beilstein-journals.org

| Entry | Aryl Halide | Olefin | Product | Yield (%) |

| 1 | Bromobenzene | Styrene (B11656) | Stilbene | 17 |

| 2 | 4-Bromoacetophenone | Styrene | 4-Acetylstilbene | 95 |

| 3 | 4-Bromotoluene | Styrene | 4-Methylstilbene | 88 |

| 4 | 4-Bromoanisole | n-Butyl acrylate | n-Butyl 4-methoxycinnamate | 92 |

Reaction conditions: Aryl halide (1 mmol), olefin (1.2 mmol), Pd-complex (1 mol%), K3PO4 (2 mmol), in THF at 40°C.

Oxidation and Oxygenation Reactions

Manganese complexes featuring Schiff base ligands are well-known for their catalytic activity in oxidation and oxygenation reactions. These complexes can mimic the active sites of certain enzymes and facilitate the oxidation of a variety of substrates.

Manganese(III)-salen complexes, which share structural similarities with complexes of this compound, have been effectively used for the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. koreascience.kr They also catalyze the oxidation of styrene to its corresponding epoxide. acs.org The active species in these reactions is often proposed to be a high-valent manganese-oxo species, which is generated from the Mn(III) precursor by an oxidant. koreascience.kr This species is capable of abstracting a hydrogen atom or transferring an oxygen atom to the substrate.

Furthermore, manganese complexes have demonstrated efficacy in the selective oxidation of aliphatic C-H bonds and secondary alcohols to ketones using hydrogen peroxide as the oxidant. researchgate.net The catalytic system can be prepared in situ from a manganese(II) salt and a suitable ligand. researchgate.net

Table 2: Catalytic Oxidation of 1-Phenylethanol using Mn(III)-NHC Complexes nih.gov

| Entry | Catalyst | Conversion (%) | Selectivity (%) (Ketone) |

| 1 | Complex 1 | 60 | >95 |

| 2 | Complex 2 | 70 | >95 |

Reaction conditions: 1-Phenylethanol, catalyst, tBuOOH (1.5 eq.), MeCN, 80°C, 1 h.

Hydroamination and Related Addition Reactions

The addition of N-H bonds across carbon-carbon multiple bonds, known as hydroamination, is an atom-economical method for synthesizing amines. Transition metal complexes, including those with Schiff base ligands, have been investigated as catalysts for this transformation.

While specific data for this compound in hydroamination is scarce, related cationic nickel(II) complexes with iminophosphine ligands have been reported as the first examples of nickel catalysts for the direct hydroamination of allenes with secondary amines at room temperature. nih.gov The catalytic cycle for hydroamination often involves either the nucleophilic attack of the amine on a coordinated alkene or the migratory insertion of the alkene into a metal-amido bond. nih.govnih.govlibretexts.org

Enantioselective Catalysis

The development of chiral catalysts for enantioselective transformations is a major goal in modern chemistry. The derivatization of this compound to create chiral ligands is a key strategy in this endeavor.

Chiral Ligand Design and Asymmetric Induction

By incorporating chiral moieties into the structure of this compound, it is possible to design chiral ligands. For example, using a chiral amine in the initial Schiff base condensation or modifying the ligand backbone can introduce chirality. When these chiral ligands are coordinated to a metal center, they can create a chiral environment that influences the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product.

Chiral Mn(III)-salen complexes have been successfully used for the enantioselective oxidation of racemic secondary alcohols, achieving high enantioselectivity. nih.govacs.orgrsc.orgresearchgate.net The mechanism of this kinetic resolution involves the formation of a chiral manganese(V)-oxo or a related high-valent species that selectively oxidizes one enantiomer of the alcohol at a faster rate. The design of the chiral ligand is crucial for achieving high levels of asymmetric induction.

Table 3: Enantioselective Oxidation of Racemic Secondary Alcohols with a Chiral Mn(III)-salen Complex acs.org

| Entry | Substrate | Conversion (%) | ee (%) |

| 1 | 1-Phenylethanol | 50 | 90 |

| 2 | 1-(4-Chlorophenyl)ethanol | 52 | 92 |

| 3 | Indanol | 51 | 95 |

Reaction conditions: Racemic alcohol, chiral Mn(III)-salen catalyst, oxidant, additive.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is essential for optimizing reaction conditions and designing more efficient catalysts. For reactions catalyzed by metal complexes of this compound and its derivatives, several mechanistic aspects have been considered.

In C-C cross-coupling reactions , such as the Suzuki-Miyaura coupling, the generally accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. jocpr.comresearchgate.net The role of the Schiff base ligand is to stabilize the palladium center and influence the rates of the individual steps in the catalytic cycle. Mechanistic studies on palladium-catalyzed C-H olefination have suggested that S,O-ligands can promote the formation of more reactive cationic palladium species. nih.gov

For oxidation reactions catalyzed by manganese-Schiff base complexes, the key intermediate is often a high-valent Mn(V)-oxo species. koreascience.kr This species is formed by the reaction of the Mn(III) precatalyst with a terminal oxidant. The Mn(V)-oxo intermediate then reacts with the substrate, for example, through a hydrogen atom abstraction mechanism in the case of alcohol oxidation. nih.gov In enantioselective oxidations, the chiral ligand environment dictates the stereochemical course of the reaction by controlling the orientation of the substrate at the metal center. nih.govacs.org

In hydroamination reactions , the mechanism can vary depending on the metal and the substrate. For late transition metals, the reaction can proceed through a turnover-limiting nucleophilic attack of the amine on a coordinated alkene or via migratory insertion of the alkene into a metal-nitrogen bond. nih.govnih.gov

Role of the Ligand in Stabilizing Active Species

The primary role of α-Benzylimino-6-methoxy-O-cresol as a ligand is to coordinate with a metal center, thereby forming a stable metal complex that can act as a catalyst. The ligand's bidentate nature, with coordination occurring through the phenolic oxygen and the imine nitrogen, is a key feature of salicylaldimines that contributes to the stability of the resulting metal complexes. nih.gov This chelation effect reduces the lability of the ligand and helps to maintain the integrity of the catalytic species throughout the reaction cycle.

The substituents on the salicylaldehyde and amine precursors of the Schiff base play a crucial role in fine-tuning the electronic and steric environment of the metal center. In the case of α-Benzylimino-6-methoxy-O-cresol, the electron-donating methoxy (B1213986) group on the salicylaldehyde ring is expected to increase the electron density on the metal center. rsc.org This can enhance the stability of the metal complex and influence its reactivity. For instance, in oxidation catalysis, a more electron-rich metal center might be more readily oxidized to a higher, catalytically active oxidation state.

The benzyl (B1604629) group attached to the imine nitrogen introduces significant steric bulk around the metal center. This steric hindrance can protect the active site of the catalyst from deactivation pathways such as dimerization or reaction with undesirable species in the reaction mixture. Furthermore, the steric environment created by the benzyl group can play a crucial role in determining the selectivity of the catalytic reaction, as will be discussed in the following section.

The interplay of these electronic and steric factors is critical in stabilizing the active catalytic species. The robust coordination of the ligand prevents metal leaching and helps to maintain a consistent coordination sphere, which is essential for predictable and reproducible catalytic performance.

Substrate Scope and Selectivity Determinants

The substrate scope and selectivity of catalytic systems derived from α-Benzylimino-6-methoxy-O-cresol would be heavily influenced by the ligand's architecture. The steric and electronic properties of the ligand can create a specific microenvironment around the metal center that favors the binding and transformation of certain substrates over others.

Substrate Scope:

The steric bulk of the benzyl group is anticipated to be a major determinant of the substrate scope. For reactions such as polymerization or cross-coupling, the catalyst's active site may only be accessible to smaller, less sterically demanding substrates. For example, in olefin polymerization, a bulkier ligand might favor the polymerization of ethylene (B1197577) over more substituted α-olefins.

The electronic nature of the ligand also affects the types of substrates that can be activated. The electron-donating methoxy group can enhance the catalyst's activity towards electron-deficient substrates.

Selectivity:

The chirality of the ligand is a key factor in enantioselective catalysis. While α-Benzylimino-6-methoxy-O-cresol itself is not chiral, it can be readily modified to incorporate chiral centers, for instance, by using a chiral amine precursor instead of benzylamine (B48309). Such chiral ligands are instrumental in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product in excess over the other. wikipedia.org

The steric hindrance provided by the benzyl group can also impart regioselectivity and stereoselectivity. By controlling the orientation in which a substrate can approach the metal center, the catalyst can direct the reaction to a specific site on the substrate molecule or favor the formation of a particular stereoisomer.

To illustrate the potential impact of the ligand on catalytic performance, the following hypothetical data table outlines the expected outcomes for a generic cross-coupling reaction using catalysts derived from similar Schiff base ligands with varying steric and electronic properties.

| Ligand | Electronic Effect of Ar' Group | Steric Hindrance of R Group | Substrate Scope | Enantioselectivity (for chiral R) |

| α-Benzylimino-6-methoxy-O-cresol | Electron-donating (methoxy) | High (benzyl) | Likely favors smaller substrates | N/A (achiral) |

| Ligand A (p-nitrobenzyl) | Electron-withdrawing | High | May favor electron-rich substrates | N/A (achiral) |

| Ligand B (methyl) | Neutral | Low | Broader substrate scope | N/A (achiral) |

| Ligand C (chiral α-phenylethyl) | Neutral | High | Likely favors smaller substrates | Potentially high |

This interactive table demonstrates how modifications to the ligand structure can be used to tune the catalyst's properties for a specific application.

Development of Heterogeneous Catalytic Systems (if applicable)

The development of heterogeneous catalysts is a significant area of research, as it offers advantages in terms of catalyst separation, recycling, and continuous processing. While homogeneous catalysts derived from α-Benzylimino-6-methoxy-O-cresol would be soluble in the reaction medium, various strategies could be employed to immobilize these complexes onto solid supports, thereby creating heterogeneous systems.

One common approach is to covalently anchor the ligand or the metal complex to an inorganic support such as silica (B1680970), alumina, or a polymer resin. This can be achieved by functionalizing the ligand with a tethering group that can react with the support material. For example, a siloxy ether group could be introduced onto the aromatic ring of the ligand to enable grafting onto a silica surface.

Another method involves the encapsulation of the metal complex within the pores of a porous material like a zeolite or a metal-organic framework (MOF). wikipedia.orgbas.bg This "ship-in-a-bottle" approach physically entraps the catalyst, preventing it from leaching into the reaction medium while still allowing substrates and products to diffuse in and out of the pores.

The performance of such heterogeneous catalysts would depend on several factors, including the nature of the support, the method of immobilization, and the accessibility of the active sites. The following table provides a hypothetical comparison of different heterogenization strategies for a catalyst based on an α-Benzylimino-6-methoxy-O-cresol metal complex.

| Heterogenization Method | Support Material | Potential Advantages | Potential Disadvantages |

| Covalent Grafting | Silica (SiO₂) | Strong catalyst-support interaction, low leaching. | Potential for reduced catalytic activity due to steric hindrance from the support. |

| Encapsulation | Zeolite Y | High thermal and chemical stability, shape selectivity. | Diffusion limitations for bulky substrates, potential for pore blockage. |

| Adsorption | Activated Carbon | High surface area, low cost. | Weaker catalyst-support interaction, potential for catalyst leaching. |

| Polymer Immobilization | Polystyrene Resin | Tunable polymer properties, good mechanical stability. | Swelling of the polymer in organic solvents can affect reactivity. |

The successful development of heterogeneous catalysts based on α-Benzylimino-6-methoxy-O-cresol would significantly enhance their practical utility in industrial processes, contributing to more sustainable and efficient chemical manufacturing.

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks and Their Influence on Molecular Conformation and Crystal Packing

Hydrogen bonds are among the most significant interactions in the supramolecular assembly of hydroxyl-containing Schiff bases. For α-benzylimino-6-methoxy-o-cresol, which belongs to the class of o-hydroxyaryl Schiff bases, a strong intramolecular hydrogen bond is typically formed between the phenolic hydroxyl group and the nitrogen atom of the imine. nih.gov This O–H···N interaction creates a stable six-membered pseudo-ring, which significantly influences the molecule's planarity and conformational preferences. nih.govrsc.org The existence of this intramolecular bond has been shown to be a defining characteristic of this class of compounds, often leading to a keto-amine tautomeric equilibrium in solution, though the enol-imine form tends to dominate in the solid state. nih.govrsc.org

Beyond the intramolecular interactions, intermolecular hydrogen bonds can play a crucial role in the crystal packing. While the primary phenolic hydroxyl group is engaged intramolecularly, other potential hydrogen bond acceptors, like the oxygen atom of the methoxy (B1213986) group, or weaker C–H donors from the aromatic rings and the benzyl (B1604629) group, can participate in forming larger supramolecular assemblies. mdpi.com For instance, C–H···O or C–H···N interactions can link molecules into dimers, chains, or more complex three-dimensional networks, as observed in analogous Schiff base structures. researchgate.net The competition and cooperation between these different types of hydrogen bonds are fundamental in determining the final crystal architecture. nih.gov

Table 1: Typical Hydrogen Bond Parameters in o-Hydroxyaryl Schiff Bases

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance |

|---|---|---|---|

| Intramolecular O–H···N | 2.5 - 2.7 | 140 - 160 | Stabilizes molecular conformation, creates a pseudo-aromatic ring. |

| Intermolecular C–H···O | 3.0 - 3.5 | 120 - 170 | Links molecules into extended networks (chains, sheets). |

| Intermolecular C–H···π | 3.2 - 3.8 | 110 - 150 | Contributes to the stabilization of the crystal packing. |

π-π Stacking Interactions in Crystalline Architectures

The presence of two aromatic rings—the substituted cresol (B1669610) ring and the benzyl ring—makes π-π stacking a pivotal interaction in the crystal engineering of α-benzylimino-6-methoxy-o-cresol. These interactions occur when the electron-rich π-systems of adjacent aromatic rings overlap. The geometry of this stacking can vary, commonly adopting either a parallel-displaced or a T-shaped arrangement to minimize electrostatic repulsion. nih.gov

In many crystalline structures of similar Schiff bases, π-π stacking interactions are observed to connect molecules into columns or layers. researchgate.netrsc.org The centroid-to-centroid distances for these interactions typically fall within the range of 3.3 to 3.8 Å, indicative of significant van der Waals attraction. researchgate.net The relative orientation of the two phenyl rings within a single molecule, defined by a dihedral angle, is a result of the balance between steric effects and the optimization of crystal-packing forces, including these stacking interactions. The interplay between hydrogen bonding and π-π stacking is often cooperative, with hydrogen-bonded layers being further stabilized by stacking interactions between them. rsc.org

Weak Non-Covalent Interactions and Their Energetic Contributions